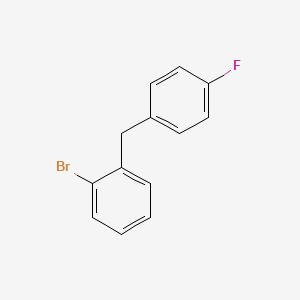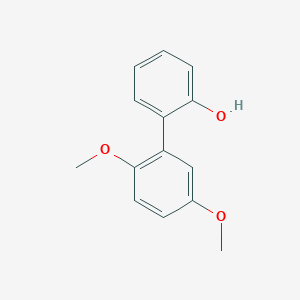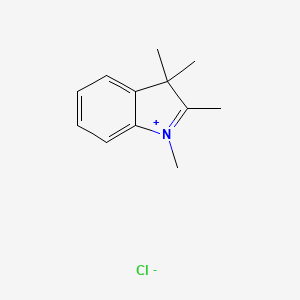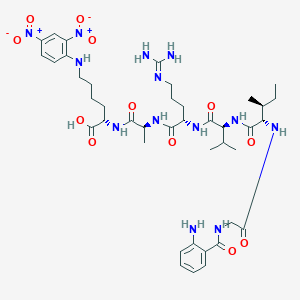![molecular formula C11H18O2 B6307773 8-Isopropenyl-1,4-dioxaspiro[4.5]decane CAS No. 70850-38-3](/img/structure/B6307773.png)
8-Isopropenyl-1,4-dioxaspiro[4.5]decane
Übersicht
Beschreibung
8-Isopropenyl-1,4-dioxaspiro[45]decane is a chemical compound with the molecular formula C₁₀H₁₆O₂ It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropenyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Isopropenyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogens or other electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
8-Isopropenyl-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may be investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: This compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Isopropenyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The pathways involved may include enzyme inhibition or activation, receptor binding, or modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar spiro compound with different substituents.
Cyclohexanone ethylene acetal: Another related compound with a similar core structure.
Uniqueness
8-Isopropenyl-1,4-dioxaspiro[4.5]decane is unique due to its isopropenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
8-prop-1-en-2-yl-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-11/h10H,1,3-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGWDFBZMNOBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione](/img/structure/B6307698.png)


![5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6307718.png)









